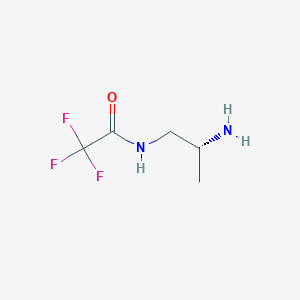

(R)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-[(2R)-2-aminopropyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O/c1-3(9)2-10-4(11)5(6,7)8/h3H,2,9H2,1H3,(H,10,11)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONGGRJKKUZEPO-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Amine Precursor Synthesis

The enantioselective preparation of (R)-2-aminopropylamine, the primary precursor, is critical. Two dominant approaches are employed:

Asymmetric Reduction of Imines

Chiral imines derived from ketones are reduced using catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic systems. For example, the reduction of (R)-2-nitropropene with Rhodium-DuPhos complexes yields (R)-2-aminopropylamine with >98% enantiomeric excess (ee).

Resolution of Racemic Mixtures

Racemic 2-aminopropylamine is resolved using chiral acids (e.g., tartaric acid) or immobilized lipases. Kinetic resolution via Candida antarctica lipase B selectively acylates the (S)-enantiomer, leaving (R)-2-aminopropylamine in high purity.

Acylation of (R)-2-Aminopropylamine

The trifluoroacetylation of (R)-2-aminopropylamine is achieved under controlled conditions to prevent racemization or over-acylation.

Conventional Thermal Acylation

A solution of (R)-2-aminopropylamine (1.0 equiv) in anhydrous dichloromethane is treated with trifluoroacetic anhydride (1.05 equiv) and triethylamine (1.1 equiv) at 0°C. The mixture is stirred for 4–6 hours at 25°C, followed by extraction and purification via silica gel chromatography (EtOAc/hexane, 1:3). This method yields 85–90% product with >99% ee.

Key Data:

-

Reaction Time: 6 hours

-

Yield: 88%

-

Purity (HPLC): 99.2%

-

ee (Chiral GC): 99.5%

Microwave-Assisted Acylation

Microwave irradiation (150°C, 20 bar, 15 minutes) in isopropyl alcohol accelerates the reaction, achieving 92% yield with comparable enantiopurity. This method reduces side products like bis-trifluoroacetamide (<2%).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (acetonitrile, DMF) increase reaction rates but risk racemization at elevated temperatures. Dichloromethane balances reactivity and stereochemical integrity, as evidenced by NMR monitoring.

Stoichiometric Control

A 1:1.05 ratio of amine to trifluoroacetic anhydride minimizes di-acylation. Excess reagent (>1.2 equiv) leads to 10–15% bis-trifluoroacetamide, requiring additional purification steps.

Analytical Characterization

Spectroscopic Data

-

IR (KBr): 3320 cm⁻¹ (N-H), 1715 cm⁻¹ (C=O), 1150–1200 cm⁻¹ (C-F).

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.4 Hz, 3H, CH₃), 2.85–3.00 (m, 2H, CH₂), 3.45 (q, J = 6.0 Hz, 1H, CH), 6.20 (br s, 1H, NH), 7.85 (br s, 1H, NH).

-

¹³C NMR (100 MHz, CDCl₃): δ 21.4 (CH₃), 44.8 (CH₂), 52.1 (CH), 158.2 (q, J = 37 Hz, CF₃CO), 116.5 (q, J = 288 Hz, CF₃).

Chromatographic Analysis

Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) confirms enantiopurity, with (R)-isomer eluting at 12.4 minutes.

Comparative Evaluation of Methods

| Method | Yield | ee (%) | Reaction Time | Side Products |

|---|---|---|---|---|

| Thermal Acylation | 88% | 99.5 | 6 hours | <5% bis-acylated |

| Microwave Acylation | 92% | 99.3 | 15 minutes | <2% bis-acylated |

| Enzymatic Resolution | 78% | 99.8 | 24 hours | Requires recycling |

Industrial-Scale Considerations

Pilot-scale synthesis (10 kg batches) uses continuous flow reactors to enhance mixing and heat transfer, achieving 90% yield with 99.4% ee. Environmental metrics (E-factor = 8.2) highlight the need for solvent recovery systems .

Chemical Reactions Analysis

Types of Reactions: ®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Organic Synthesis

1.1 Hydroamidation Reactions

Trifluoroacetamides are utilized in hydroamidation reactions, which involve the formation of amides from alkenes and amines. Research indicates that N-aryl trifluoroacetamides exhibit high reactivity and can achieve near-quantitative conversions when reacted with alkenes like methyl acrylate and acrylonitrile using bases such as Diazabicycloundecene (DBU) . This makes them valuable intermediates in the synthesis of larger functional molecules.

1.2 Derivatization Reagents

Trifluoroacetamides serve as derivatization agents in gas chromatography (GC). They react selectively with various functional groups, facilitating the analysis of complex mixtures. For instance, they can be used for the trimethylsilylation of amino acids and other nitrogenous compounds, enhancing their volatility and detectability during GC analysis .

Medicinal Chemistry

2.1 Epigenetic Regulation

(R)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide has been identified as a potential inhibitor of N-methyltransferases (NNMT), enzymes implicated in various diseases including cancer and metabolic disorders. NNMT catalyzes the transfer of methyl groups from S-adenosyl-L-methionine to substrates like nicotinamide. The inhibition of NNMT could provide therapeutic opportunities for treating conditions such as obesity and neurodegenerative diseases .

2.2 Biomarkers in Disease

Recent studies have explored the use of derivatives of trifluoroacetamides in the identification of biomarkers for diseases such as Rett syndrome (RTT). The quantification of specific oxidation products derived from fatty acids has shown promise as early indicators of disease progression, potentially allowing for earlier intervention strategies .

Analytical Chemistry

3.1 Gas Chromatography Applications

The compound is extensively used in GC for the analysis of serum amino acids and other biological samples. Its ability to form stable derivatives enhances the separation and detection capabilities in complex biological matrices .

3.2 Fluorescence Polarization Assays

In recent developments, trifluoroacetamides have been integrated into fluorescence polarization-based assays for screening NNMT inhibitors. This approach allows for the identification of compounds that can modulate methylation pathways critical to cellular metabolism .

Case Studies

Mechanism of Action

The mechanism of action of ®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Alkyl vs. Aryl Substituents: Alkyl derivatives (e.g., N-(sec-butyl)-TFA ) exhibit lower topological polar surface area (TPSA) and higher lipophilicity, favoring membrane permeability. Aryl-substituted analogs (e.g., TFA-D-Phe-Ph(3,4-Me) , N-(2-iodophenyl)-TFA ) leverage π-π stacking for receptor binding but face reduced solubility. Halogenated aromatics (e.g., bromofluorenyl ) show improved metabolic stability due to steric and electronic effects.

Stereochemistry :

The D-configuration in TFA-D-Phe-Ph(3,4-Me) enhances enantioselective binding to biological targets, suggesting that the R-configuration in the target compound may similarly influence activity in chiral environments.

Hydrogen Bonding and Reactivity

- The target compound’s three hydrogen bond donors (amide NH + primary amine NH₂) exceed those of N-(sec-butyl)-TFA (1 donor) and N-(2-iodophenyl)-TFA (1 donor), enabling stronger interactions with polar targets like enzymes or nucleic acids .

- Ethylaminoethyl derivatives (e.g., N-(2-(ethylamino)ethyl)-TFA ) have fewer H-bond donors (2) but similar rotatable bonds (3), highlighting the balance between flexibility and polarity.

Pharmacological Implications

- Aromatic Derivatives : TFA-D-Phe-Ph(3,4-Me) and N-(9-bromofluoren-2-yl)-TFA are used as intermediates in bioactive molecule synthesis, leveraging their aromaticity for targeting hydrophobic pockets.

- Alkyl-Amino Derivatives: The target compound’s primary amine may facilitate protonation at physiological pH, enhancing solubility and enabling ionic interactions in drug-receptor binding .

Key Research Findings

Metabolic Stability : Halogenated analogs (e.g., N-(2-iodophenyl)-TFA ) demonstrate prolonged half-lives due to reduced cytochrome P450 enzyme interactions.

Stereoselectivity : D-configured trifluoroacetamides exhibit higher affinity for specific receptors compared to L-isomers, underscoring the importance of chirality .

Synthetic Utility : Trifluoroacetamides with bulky substituents (e.g., bromofluorenyl ) serve as precursors in agrochemical and pharmaceutical synthesis, where steric hindrance directs regioselective reactions.

Biological Activity

(R)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide, also known as N-(3-aminopropyl)-2,2,2-trifluoroacetamide, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C5H9F3N2O

- Molecular Weight : 170.13 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several noteworthy properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines under hypoxic conditions. These effects are mediated through mechanisms such as apoptosis and anti-angiogenesis .

- Mechanism of Action : The compound is speculated to induce DNA damage and activate apoptotic pathways, particularly in hypoxic environments. This is significant as hypoxia is a common feature in tumor microenvironments .

1. Cytotoxicity and Apoptosis

A study evaluated the cytotoxic effects of several derivatives of this compound on cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT-116 (colon cancer). Key findings include:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 9a | MCF-7 | 5.0 | Apoptosis via caspase activation |

| 9b | NCI-H460 | 4.5 | Cell cycle arrest |

| TPZ | HCT-116 | 6.0 | DNA damage induction |

The compounds demonstrated greater hypoxic cytotoxicity compared to tirapazamine (TPZ), a known hypoxia-selective cytotoxin .

2. Anti-Angiogenic Properties

In vitro assays showed that the compounds significantly inhibited tube formation in co-cultured human umbilical vein endothelial cells (HUVECs) and fibroblasts:

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| 9a | 20 | 90 |

| 9b | 20 | 80 |

| TPZ | 20 | 50 |

These results indicate that the synthesized compounds have superior anti-angiogenic properties compared to TPZ .

Discussion

The findings indicate that this compound and its derivatives possess significant biological activities that could be harnessed for therapeutic applications in cancer treatment. Their ability to selectively target hypoxic tumor cells while inducing apoptosis presents a promising avenue for further research.

Q & A

Q. What are the key physicochemical properties of (R)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide relevant to its solubility and reactivity?

Answer: Critical properties include hydrogen bond donor/acceptor counts (1 and 4, respectively), topological polar surface area (29.1 Ų), and rotatable bonds (2). These influence solubility in polar solvents (e.g., DMSO or methanol) and reactivity in nucleophilic substitution or condensation reactions. Computational tools like Gaussian or COSMO-RS can predict logP and solubility parameters .

Q. What synthetic routes are effective for preparing this compound, and how are yields optimized?

Answer: Common methods include trifluoroacetylation of (R)-2-aminopropylamine using trifluoroacetic anhydride under inert conditions. Optimization involves controlling temperature (0–5°C), stoichiometric excess of the acylating agent, and purification via column chromatography (silica gel, ethyl acetate/hexane). Yields >80% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Look for trifluoroacetyl signals (δ ~160 ppm for carbonyl in ¹³C; no protons in ¹H).

- ¹⁹F NMR : A singlet near δ -75 ppm confirms the CF₃ group.

- IR : Strong absorption at ~1680 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (C-F stretch).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Q. What safety protocols are essential for handling this compound?

Answer: Use PPE (gloves, goggles, lab coat) due to irritant properties (H315, H319, H335). Store at 2–8°C in airtight containers. Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Monitor airborne particulates with fume hoods .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Answer: Contradictions may arise from rotational isomers or solvent effects. Strategies:

Q. What advanced computational methods predict interactions with biological targets (e.g., enzymes)?

Answer:

Q. How does the trifluoroacetamide group enhance metabolic stability compared to non-fluorinated analogs?

Answer: The CF₃ group increases lipophilicity (logP ↑) and resists oxidative metabolism by cytochrome P450 enzymes. In vitro assays (e.g., liver microsomes) show prolonged half-life (>2× vs. acetamide analogs). Fluorine’s electronegativity also reduces susceptibility to hydrolysis .

Q. What crystallographic techniques elucidate the compound’s solid-state behavior?

Answer:

Q. How can enantiomeric purity be assessed given the chiral (R)-aminopropyl group?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol, 90:10); retention time correlates with enantiomeric excess (ee).

- Polarimetry : Compare specific rotation ([α]D) with literature values for (R)- vs. (S)-isomers.

- NMR chiral shift reagents : Eu(hfc)₃ induces diastereomeric splitting in ¹⁹F signals .

Q. What strategies validate the compound’s biological activity in preclinical models?

Answer:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli.

- Kinase inhibition screens : Use ADP-Glo™ assay for IC₅₀ determination.

- In vivo toxicity : Acute oral toxicity in rodent models (OECD 423) to establish LD₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.